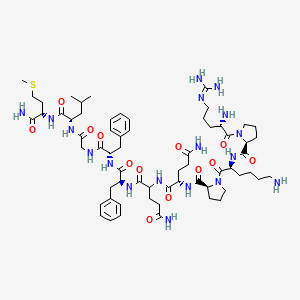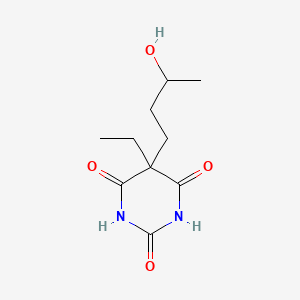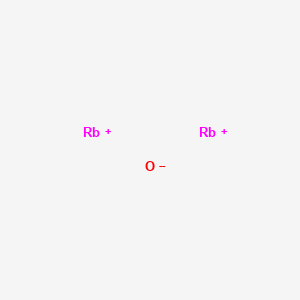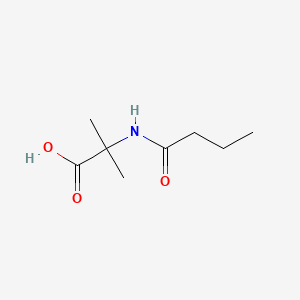
Alanine, 2-methyl-N-(1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 2-methyl-N-(1-oxobutyl)- is a chemical compound with the molecular formula C8H15NO3 It is a derivative of alanine, an amino acid, and features a 2-methyl group and an N-(1-oxobutyl) substitution
Métodos De Preparación
The synthesis of Alanine, 2-methyl-N-(1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of alanine with 2-methyl-1-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Alanine, 2-methyl-N-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
Alanine, 2-methyl-N-(1-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Alanine, 2-methyl-N-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Alanine, 2-methyl-N-(1-oxobutyl)- can be compared with other similar compounds such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but lacking the 2-methyl and N-(1-oxobutyl) substitutions.
N-methylalanine: Another derivative of alanine with a methyl group substitution at the nitrogen atom.
2-methylalanine: Similar to Alanine, 2-methyl-N-(1-oxobutyl)- but without the N-(1-oxobutyl) group.
The uniqueness of Alanine, 2-methyl-N-(1-oxobutyl)- lies in its specific substitutions, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(butanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-5-6(10)9-8(2,3)7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
Clave InChI |
YFXACUWOQJCYDA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)

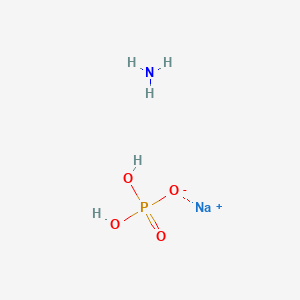
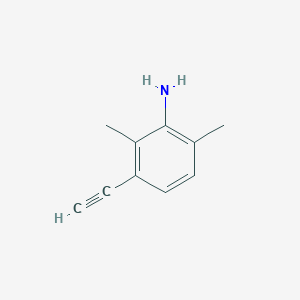
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
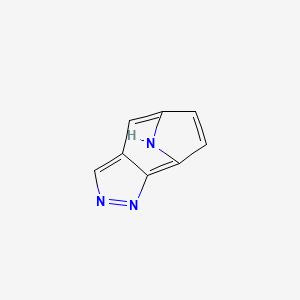
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
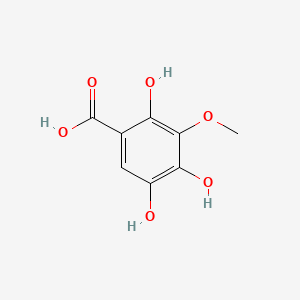
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
